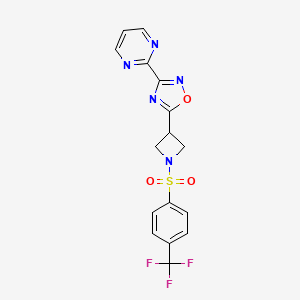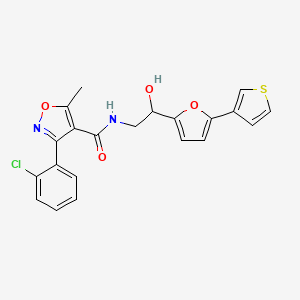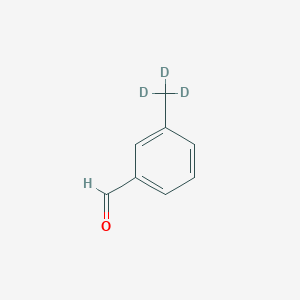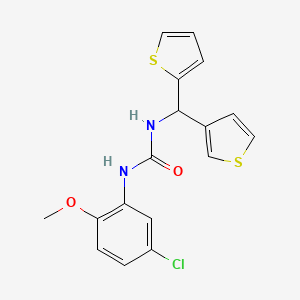
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and a brief overview of its known properties or uses.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, any functional groups present, and how these might influence its properties or reactivity.Chemical Reactions Analysis
This would cover the known reactions that the compound undergoes, including any products formed and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical state (solid, liquid, gas), melting and boiling points, solubility, stability, and other relevant properties.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Steel
- Electrochemical and Thermodynamic Investigation : A study by Bahrami and Hosseini (2012) explored the inhibition effect of similar urea compounds in preventing mild steel corrosion in hydrochloric acid solutions. These compounds, including variants of urea, demonstrated significant efficiency as corrosion inhibitors, acting as mixed-type inhibitors and forming a protective film on the steel surface (Bahrami & Hosseini, 2012).
Synthesis of Heterocycles
- Heterocycles from Substituted Amides : Chupp, Dahm, and Leschinsky (1975) reported the synthesis of new heterocycles, specifically 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from reactions involving N-hydroxy-N-methyl-N′-aryl ureas. This synthesis highlighted the structural requirements for these reactions, contributing to the field of organic chemistry and heterocyclic compound synthesis (Chupp, Dahm, & Leschinsky, 1975).
Development of Acetylcholinesterase Inhibitors
- Acetylcholinesterase Inhibitors : A study by Vidaluc et al. (1995) focused on synthesizing a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and test for greater conformational flexibility, contributing to the development of potential treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Photodegradation and Hydrolysis of Pesticides
- Photodegradation and Hydrolysis in Water : Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides in water. Their study provided insights into the environmental behavior of these compounds, including their stability and breakdown in different pH conditions, highlighting the importance of understanding the environmental impact of such chemicals (Gatidou & Iatrou, 2011).
Rheology and Morphology of Hydrogels
- Tuning Rheology and Morphology of Hydrogels : Research by Lloyd and Steed (2011) explored the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea. The study demonstrated how the properties of these gels, such as their rheology and morphology, can be tuned by the identity of the anion, providing valuable insights for materials science and gel technology (Lloyd & Steed, 2011).
Safety And Hazards
This would cover any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling and disposal.
Zukünftige Richtungen
This would discuss potential areas for future research or applications of the compound, based on its known properties and behavior.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-22-14-5-4-12(18)9-13(14)19-17(21)20-16(11-6-8-23-10-11)15-3-2-7-24-15/h2-10,16H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGMKNAVXEXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)
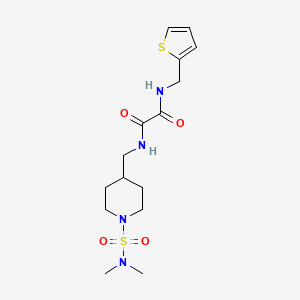
![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)
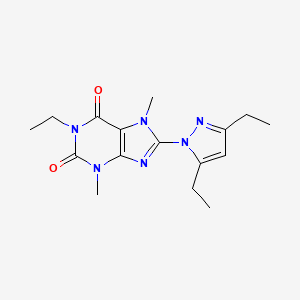
![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)
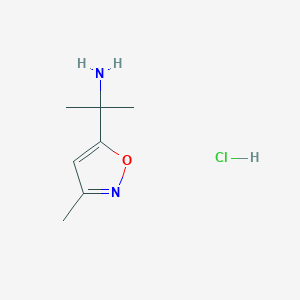
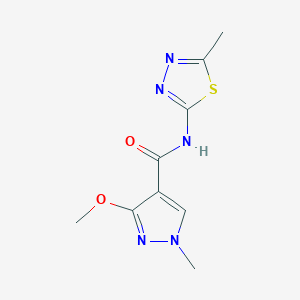
![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)
![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)
![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)
